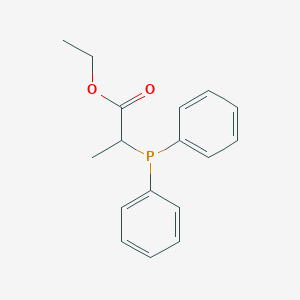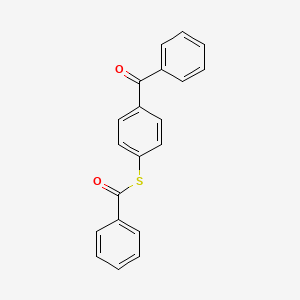![molecular formula C18H9Cl10NO2 B14298765 Morpholine, 4-[bis(pentachlorophenyl)acetyl]- CAS No. 112312-92-2](/img/structure/B14298765.png)
Morpholine, 4-[bis(pentachlorophenyl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is a complex organic compound that features a morpholine ring substituted with a bis(pentachlorophenyl)acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- typically involves the reaction of morpholine with bis(pentachlorophenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the bis(pentachlorophenyl)acetyl group.
4-Acetylmorpholine: A related compound with an acetyl group instead of the bis(pentachlorophenyl)acetyl group.
Uniqueness
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is unique due to the presence of the bis(pentachlorophenyl)acetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler analogs.
Properties
CAS No. |
112312-92-2 |
|---|---|
Molecular Formula |
C18H9Cl10NO2 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
1-morpholin-4-yl-2,2-bis(2,3,4,5,6-pentachlorophenyl)ethanone |
InChI |
InChI=1S/C18H9Cl10NO2/c19-8-6(9(20)13(24)16(27)12(8)23)5(18(30)29-1-3-31-4-2-29)7-10(21)14(25)17(28)15(26)11(7)22/h5H,1-4H2 |
InChI Key |
PDDPVPXGOOVOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


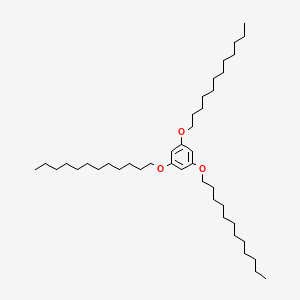
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)

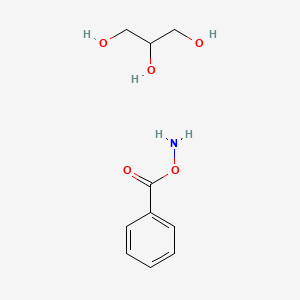
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
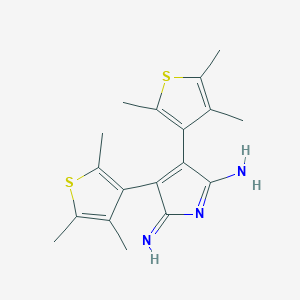

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
